2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide
Description
This compound is a pyrimidine-based derivative featuring a trifluoromethylphenyl group at the 1-position, a thioether-linked acetamide moiety at the 2-position, and a cyclohexyl substituent on the acetamide nitrogen. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclohexyl moiety may influence binding affinity and solubility . Synthesis pathways for analogous compounds typically involve alkylation of pyrimidinethione intermediates with chloroacetamides, as seen in related studies .
Properties
IUPAC Name |
2-[6-amino-4-oxo-1-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c20-19(21,22)12-5-4-8-14(9-12)26-15(23)10-16(27)25-18(26)29-11-17(28)24-13-6-2-1-3-7-13/h4-5,8-10,13H,1-3,6-7,11,23H2,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPBIKDHRCWCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC(=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide , with CAS number 872629-71-5 , belongs to a class of heterocyclic compounds that exhibit significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 426.5 g/mol . The structure features a dihydropyrimidine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁F₃N₄O₂S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 872629-71-5 |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that treatment with this compound led to a significant reduction in the viability of several cancer cell lines, including breast and lung cancer cells.
The proposed mechanisms of action include:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for preventing tumor growth.
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest, preventing cells from progressing through the cell cycle.
Case Studies
A notable study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- A 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
Another study focused on lung cancer cells (A549), reporting similar findings where the compound induced apoptosis via the mitochondrial pathway.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Distribution : High tissue distribution with significant accumulation in liver and lungs.
- Metabolism : Primarily metabolized by liver enzymes, leading to active metabolites.
- Excretion : Mostly excreted via urine.
Toxicity assessments revealed that at therapeutic doses, the compound exhibits low toxicity with minimal side effects observed in animal models.
Scientific Research Applications
The compound 2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide is a complex organic molecule with significant potential in various scientific research applications. Its unique structural features, including the trifluoromethyl group and dihydropyrimidine ring, suggest a range of biological activities that warrant detailed exploration.
Antidiabetic Research
Recent studies have identified compounds with similar structural motifs as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, a related compound exhibited an IC50 value of 18 nM against DPP-IV, indicating strong inhibitory activity . This suggests that this compound could be evaluated for similar antidiabetic properties.
Antioxidant Activity
Compounds containing dihydropyrimidine structures have shown promising antioxidant activities. Research indicates that such compounds can protect against oxidative stress, which is crucial in preventing diabetes-related complications . The antioxidant capacity can be assessed through various assays, including DPPH and ABTS radical scavenging tests.
Cytotoxicity Studies
The cytotoxic effects of this compound on various cancer cell lines could be explored, given that many derivatives of dihydropyrimidines exhibit selective toxicity towards tumor cells. Preliminary screening could involve MTT assays to determine cell viability in the presence of varying concentrations of the compound.
Pharmacological Studies
Given its structural complexity, this compound may interact with several biological targets. Molecular docking studies can provide insights into its binding affinities with specific receptors or enzymes, thereby elucidating its mechanism of action in therapeutic contexts.
Case Studies and Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Differences and Implications
The cyclohexyl acetamide substituent increases steric bulk relative to simpler acetamides (e.g., benzyl or ethyl), which may reduce off-target interactions but also limit solubility .
Synthesis Complexity: The target compound’s synthesis aligns with methods for similar pyrimidinethioacetamides but requires precise stoichiometry (2.6–2.8-fold excess of sodium methylate) to optimize yield, as noted in analogs .
Bioactivity Gaps :
- While highlights ferroptosis-inducing compounds in oncology, the target compound’s bioactivity remains uncharacterized in the provided evidence. By contrast, the ethyl cyclopentathiophene analog shows anticancer activity, suggesting structural motifs (e.g., fused rings) that could guide future studies .
Agricultural Relevance: emphasizes reactivity and application of heterocyclic compounds in pest management.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide?
- Methodological Answer : The synthesis involves alkylation of a thiopyrimidinone intermediate with a chloroacetamide derivative. A 2.6–2.8-fold molar excess of sodium methylate is recommended for deprotonation, followed by reaction with equimolar amounts of the chloroacetamide under reflux in polar aprotic solvents (e.g., DMF or DMSO) for 6–8 hours . Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- 1H NMR : Key signals include a broad singlet at δ 12.50 ppm (NH-3), a singlet at δ 10.10 ppm (NHCO), and aromatic protons (δ 7.82–7.28 ppm) .
- Elemental Analysis : Compare observed values (e.g., C: 45.29%, N: 12.23%) with theoretical calculations (C: 45.36%, N: 12.21%) to verify purity .
- Mass Spectrometry : Confirm the molecular ion peak [M+H]+ at m/z 344.21 .
Advanced Research Questions
Q. How should researchers address discrepancies in reported NMR data for similar pyrimidinone derivatives?
- Methodological Answer : Contradictions in NMR shifts (e.g., NH or aromatic proton signals) may arise from solvent effects, tautomerism, or impurities. To resolve:
- Perform 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations .
- Use X-ray crystallography (as in ) to confirm solid-state structure and compare with solution-phase NMR data .
Q. What strategies can explain variations in biological activity across structurally analogous compounds?
- Methodological Answer : Compare substituent effects using SAR (Structure-Activity Relationship) studies. For example:
- Trifluoromethyl vs. Chlorophenyl Groups : The electron-withdrawing trifluoromethyl group may enhance metabolic stability compared to chlorophenyl analogs .
- Cyclohexyl vs. Aromatic Acetamide Moieties : The cyclohexyl group in this compound could improve lipophilicity, affecting membrane permeability .
- Quantify activity differences using assays like IC50 determinations and molecular docking to identify key binding interactions.
Q. How can reaction mechanisms for key synthetic steps (e.g., alkylation) be experimentally validated?
- Methodological Answer :
- Kinetic Studies : Vary reaction temperature and monitor progress via HPLC to determine activation energy and rate laws .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton transfer steps during alkylation .
- Computational Modeling : Apply DFT calculations to map transition states and verify nucleophilic attack pathways .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., 30–70% ethyl acetate in hexane) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data to achieve high-purity crystals .
Data Analysis and Theoretical Frameworks
Q. How can researchers integrate this compound into broader pharmacological or chemical theories?
- Methodological Answer :
- Link to Enzyme Inhibition : Hypothesize activity against dihydrofolate reductase (DHFR) based on pyrimidinone scaffolds’ known inhibition of folate metabolism. Validate via enzymatic assays .
- Thermodynamic Stability : Calculate Gibbs free energy of tautomeric forms (e.g., keto-enol) using computational tools to predict dominant states in biological systems .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
